Ethyl 5-amino-2H-triazole-4-carboxylate
Description
Evolution of Triazole Chemistry and its Academic Significance
The study of triazoles is a significant sub-field of heterocyclic chemistry, a branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings.
The journey of heterocyclic chemistry began in the 19th century, running parallel to the broader development of organic chemistry. Early milestones include the isolation and synthesis of simple heterocyclic compounds such as furan, pyrrole (B145914), and pyridine (B92270). Key historical developments that laid the groundwork for the synthesis of more complex heterocycles include:
1818: Brugnatelli's synthesis of alloxan (B1665706) from uric acid. wikipedia.org
1832: Dobereiner's production of furfural (B47365) from starch. wikipedia.org
1834: Runge's isolation of pyrrole from the dry distillation of bones. wikipedia.org
1865: August Kekulé's proposition of the cyclic structure of benzene, which provided a foundational understanding of aromaticity crucial for heterocyclic compounds.
1905: Adolf von Baeyer's Nobel Prize-winning work on organic dyes, including the synthesis of the heterocyclic compound indigo (B80030).
1906: Friedlander's synthesis of indigo dye, a development that had significant industrial implications. wikipedia.org
These early discoveries paved the way for the development of systematic methods for synthesizing a vast array of nitrogen-containing heterocycles, including triazoles.
The reactivity and stability of triazoles are governed by their electronic structure and aromaticity. Triazoles are aromatic compounds, a property that imparts significant stability to the ring system. This stability is a result of the delocalization of π-electrons across the five-membered ring.
The stability of the triazole ring is also influenced by the nature and position of its substituents. In the case of Ethyl 5-amino-2H-triazole-4-carboxylate, the electron-donating amino group and the electron-withdrawing ethyl carboxylate group influence the electron density distribution and, consequently, the reactivity of the triazole core. The inherent polarity and metabolic stability of the triazole ring are key physicochemical properties that are valuable in drug discovery. acs.org
Positioning of this compound in Contemporary Organic Synthesis
This compound serves as a crucial building block in modern organic synthesis, primarily due to its bifunctional nature, which allows for a variety of chemical transformations.
This compound is a versatile intermediate for the construction of more complex heterocyclic systems. The amino and ester functionalities provide reactive handles for further chemical modifications. For example, the amino group can undergo reactions such as acylation, alkylation, and diazotization, while the ester group can be hydrolyzed, reduced, or converted to an amide.
One notable application is in the synthesis of fused heterocyclic systems. For instance, 5-amino-1,2,3-triazole-4-carboxylic acids and their derivatives are used in cyclocondensation reactions to produce triazolo[4,5-d]pyrimidine systems. researchgate.net The synthesis of 5-amino-1,2,3-triazole-4-carboxamides, a class of compounds with potential therapeutic applications, often starts from precursors like Ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate. nih.govacs.orgnih.gov
Table 1: Selected Reactions of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Amide Formation | Amine, AlMe₃, Toluene | 5-Amino-1,2,3-triazole-4-carboxamide |
| Cyclocondensation | Methylene (B1212753) active compounds | Triazolo[4,5-b]pyridines |
| Hydrolysis | Base (e.g., NaOH) | 5-Amino-1,2,3-triazole-4-carboxylic acid |
The concept of "privileged scaffolds" is central to modern medicinal chemistry, where certain molecular frameworks are found to be able to bind to multiple biological targets. nih.gov Triazole-containing scaffolds are considered privileged structures due to their wide range of biological activities. benthamscience.com this compound is instrumental in the generation of diverse libraries of heterocyclic compounds for drug discovery.
By systematically modifying the amino and carboxylate groups, and by building upon the triazole core, chemists can generate a large number of structurally diverse molecules. nih.gov This approach, often referred to as diversity-oriented synthesis, allows for the exploration of a broader chemical space in the search for new therapeutic agents. For example, a focused library of triazole-linked conjugates based on privileged structures was synthesized to identify novel hits against protozoan parasitic infections. nih.gov The synthesis of quinoline (B57606) triazole derivatives to inhibit pathogenic bacteria that form biofilms is another example of how triazole scaffolds contribute to the development of new antimicrobial agents. bioengineer.org
Overview of Methodological Paradigms in its Investigation
The characterization and investigation of this compound and its derivatives rely on a combination of spectroscopic, analytical, and computational techniques.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms and the electronic environment within the molecule. urfu.rumdpi.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the N-H stretches of the amino group and the C=O stretch of the ester group. jocpr.com
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further confirm the structure. jocpr.com
Table 2: Spectroscopic Data for a Representative Triazole Derivative
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), amino group (broad singlet), and aromatic/heterocyclic protons. |
| ¹³C NMR | Resonances for the carbons of the ethyl group, the ester carbonyl, and the triazole ring. |
| IR (cm⁻¹) | Characteristic absorptions for N-H stretching, C=O stretching, and C-N stretching. |
Computational Methods:
As mentioned earlier, computational methods like DFT are crucial for understanding the electronic structure, reactivity, and stability of triazole derivatives. nih.govresearchgate.net Molecular docking and dynamic simulations are also used to predict and analyze the interactions of these compounds with biological targets, guiding the design of new drugs. bioengineer.org
Principles of Experimental Design in Synthetic Chemistry Research
Effective experimental design is fundamental to synthetic chemistry, ensuring that research is conducted systematically to produce reliable and valid results. pubrica.com The primary goal is to devise experiments that efficiently optimize chemical processes, leading to greater yields and higher product purity. azolifesciences.com
A well-designed experiment begins with a clearly defined research question or hypothesis. This involves identifying the key variables that will be measured and controlled. These variables are typically categorized as independent (those manipulated by the researcher), dependent (the outcome that is measured), and extraneous (other factors that must be kept constant to avoid influencing the results).
To overcome these limitations, modern synthetic chemistry increasingly utilizes statistical methods known as Design of Experiments (DoE). azolifesciences.comnih.gov DoE allows for the simultaneous investigation of multiple variables and their interactions. Key DoE techniques include:
Factorial Designs: These experiments study the effects of two or more factors, with each factor having discrete possible levels. A full-factorial design investigates all possible combinations of the chosen levels for all factors, providing detailed information on main effects and interaction effects. nih.gov
Response Surface Methodology (RSM): RSM is a collection of statistical and mathematical techniques used to model and analyze problems where a response of interest is influenced by several variables. The objective is to optimize this response.
By applying these principles, researchers can minimize the number of required experiments, save time and resources, and gain a more comprehensive understanding of the chemical system under investigation. nih.gov
Foundational Computational Approaches in Molecular Science
Computational chemistry has become an indispensable tool in molecular science, providing insights into molecular structures, properties, and interactions that can be difficult or impossible to obtain through experimentation alone. rsc.org These computational approaches are crucial for understanding and predicting the behavior of molecules like this compound and its derivatives.
One of the most fundamental techniques is Density Functional Theory (DFT) . DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It is widely used to calculate various molecular properties, such as heats of formation, and to analyze thermal stability through metrics like bond dissociation energies. researchgate.net For triazole derivatives, DFT can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. irjweb.com
Another key approach is Molecular Docking . This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com In medicinal chemistry, docking is used to simulate the interaction between a potential drug molecule (a ligand) and its biological target, typically a protein or enzyme. researchgate.net For example, docking studies of this compound have been used to understand how it inhibits enzymes like Carbonic Anhydrase-II by showing how its amino group coordinates with the active-site zinc ion. vulcanchem.com
Quantitative Structure-Activity Relationship (QSAR) models represent a third foundational approach. QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. jocpr.com By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds. researchgate.net These models are built by correlating molecular descriptors (e.g., lipophilicity, electronic properties, size) obtained from a series of known compounds with their experimentally measured biological activities. jocpr.com This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and further testing.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-amino-2H-triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-2-11-5(10)3-4(6)8-9-7-3/h2H2,1H3,(H3,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEYEPKBFBJAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423535 | |
| Record name | Ethyl 5-amino-2H-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61336-12-7 | |
| Record name | Ethyl 5-amino-2H-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Elucidation
Classical and Modern Synthetic Routes to Ethyl 5-amino-2H-triazole-4-carboxylate
The construction of the triazole ring, particularly with the specific substitution pattern of an amino group at position 5 and a carboxylate at position 4, can be achieved through several established and innovative pathways. The choice of synthetic route often depends on the desired triazole isomer (1,2,3-triazole or 1,2,4-triazole) and the availability of starting materials.
A primary route to obtaining the ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate scaffold involves the cyclization of an azide (B81097) with an active methylene (B1212753) compound like ethyl 2-cyanoacetate. nih.gov This reaction is a well-established method for forming 1,4,5-trisubstituted 1,2,3-triazoles. The synthesis begins with the preparation of a suitable organic azide, which is then reacted with ethyl 2-cyanoacetate in the presence of a base.
For instance, the synthesis of Ethyl 5-Amino-1-(4-(morpholinomethyl)benzyl)-1H-1,2,3-triazole-4-carboxylate (a derivative of the core structure) is achieved through a base-promoted cyclization. nih.govacs.org In this process, sodium ethoxide in ethanol (B145695) is treated with ethyl 2-cyanoacetate, followed by the addition of the corresponding azide, 4-[[4-(azidomethyl)phenyl]methyl]morpholine. nih.govacs.org
Table 1: Illustrative Multi-Step Synthesis of an Ethyl 5-amino-1,2,3-triazole-4-carboxylate Derivative This table is based on the synthesis of Ethyl 5-Amino-1-(4-(morpholinomethyl)benzyl)-1H-1,2,3-triazole-4-carboxylate as described in the literature. nih.govacs.org
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 4-[[4-(azidomethyl)phenyl]methyl]morpholine, Ethyl 2-cyanoacetate | Sodium ethoxide, Ethanol, 0 °C | Ethyl 5-Amino-1-(4-(morpholinomethyl)benzyl)-1H-1,2,3-triazole-4-carboxylate |
Another versatile strategy, particularly for accessing the 1,2,4-triazole (B32235) isomer, employs the Pinner reaction. nih.gov This method involves converting α-substituted ethyl cyanoacetates into the corresponding carboxyimidate salts (Pinner salts). These key intermediates can then react with formylhydrazide to yield the desired 2-(1H-1,2,4-triazol-3-yl)acetates. nih.gov Optimization of these multi-step protocols often involves careful control of reaction temperature, choice of base, and purification methods to maximize the yield of the final heterocyclic product.
The structural diversity of triazole derivatives is greatly expanded by exploring a range of precursors. For the synthesis of 1,2,4-triazoles, a common and effective approach involves the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate. mdpi.com This method avoids the need to prepare more reactive intermediates like acid chlorides. The scope of this reaction is broad, accommodating various aliphatic and aromatic carboxylic acids to produce a library of 5-substituted 3-amino-1,2,4-triazoles. mdpi.com
For the 1,2,3-triazole system, while ethyl 2-cyanoacetate is a standard precursor, related active methylene compounds can also be used. For example, employing an α-cyano amide instead of the ester leads to the formation of 5-amino-1,2,3-triazole-4-carboxamides. nih.gov The azide component can also be varied significantly, with alkyl and benzyl (B1604629) halides serving as convenient starting materials for the synthesis of the necessary azide intermediates via reaction with sodium azide. nih.gov
Table 2: Selected Precursors for Triazole Synthesis
| Triazole Core | Precursor 1 | Precursor 2 | Key Features |
|---|---|---|---|
| 1,2,4-Triazole | Aminoguanidine Bicarbonate | Carboxylic Acids | Direct condensation, broad substrate scope. mdpi.com |
| 1,2,3-Triazole | Organic Azides | Ethyl 2-cyanoacetate | Forms the corresponding ethyl ester. nih.govacs.org |
| 1,2,3-Triazole | Organic Azides | α-Cyano Amides | Forms the corresponding carboxamide. nih.gov |
| 1,2,4-Triazole | Ethyl Cyanoacetates | Formylhydrazide | Proceeds via Pinner salt intermediates. nih.gov |
To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and cascade reactions are increasingly favored. A notable example is the one-pot, three-component synthesis of 5-amino-7-aryl-7,8-dihydro- mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]-pyrimidine-6-carbonitriles. mdpi.com This reaction combines 3-amino-1,2,4-triazole, various aryl aldehydes, and malononitrile (B47326) in a single step. mdpi.com Such multicomponent reactions are highly valuable as they construct complex molecules from simple starting materials with high atom economy.
Similarly, efficient cascade reactions have been developed for other heterocyclic systems, providing a blueprint for potential triazole syntheses. An efficient cascade reaction involving diethyl 2-(ethoxymethylene)malonate, hydroxylamines, and various amines has been reported for the synthesis of ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives. organic-chemistry.org This method demonstrates how multiple bond-forming events can occur sequentially in a single pot under mild conditions to generate structurally complex products in high yields. organic-chemistry.org These strategies highlight a shift towards more sophisticated and efficient synthetic designs in heterocyclic chemistry.
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, focusing on the reduction of hazardous waste, the use of safer solvents, and the development of energy-efficient processes.
Catalysis plays a pivotal role in developing sustainable synthetic methods. For the synthesis of fused 1,2,4-triazole systems, organocatalysis has been shown to be highly effective. For example, the one-pot, three-component reaction to form ethyl 5-amino-7-(4-phenyl)-4,7-dihydro- mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidine-6-carboxylates can be efficiently catalyzed by 4,4'-trimethylenedipiperidine (TMDP). nih.gov This metal-free approach offers an advantage by avoiding potentially toxic and expensive metal catalysts. nih.gov
In the realm of modern organic synthesis, palladium-catalyzed cross-coupling reactions represent a powerful tool for functionalizing heterocyclic cores. The Buchwald-Hartwig amination has been successfully applied to 5-amino-1,2,3-triazoles. nih.gov This reaction allows for the coupling of (het)aryl halides with the amino group of the triazole, facilitated by a palladium complex bearing an expanded-ring N-heterocyclic carbene ligand, to afford 5-(het)arylamino-1,2,3-triazole derivatives in high yields. nih.gov
A key objective of green chemistry is to minimize or eliminate the use of volatile organic solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for achieving this goal. A general, green, and straightforward synthesis of 5-substituted 3-amino-1,2,4-triazoles has been developed using controlled microwave irradiation under solvent-free conditions. mdpi.com This method involves the direct condensation of carboxylic acids with aminoguanidine bicarbonate and is noted for its scalability. mdpi.com
The use of water as a reaction medium is another cornerstone of green chemistry. The aforementioned TMDP-catalyzed synthesis of triazolopyrimidines can be performed in a mixture of ethanol and water at reflux, significantly improving the reaction's environmental profile compared to syntheses relying on anhydrous organic solvents. nih.gov Furthermore, the use of alternative energy sources like ultrasonic irradiation has been shown to promote the one-pot synthesis of related triazolopyrimidine derivatives in ethanol, often leading to shorter reaction times and good yields. mdpi.com These approaches demonstrate a commitment to developing more environmentally benign synthetic pathways.
Table 3: Comparison of Green Synthesis Conditions
| Method | Catalyst/Promoter | Solvent | Energy Source | Key Advantages |
|---|---|---|---|---|
| One-pot synthesis | 4,4'-trimethylenedipiperidine (TMDP) | Ethanol/Water (1:1 v/v) | Conventional Heating | Use of green solvent, metal-free catalysis. nih.gov |
| Direct condensation | Acid catalysis | Solvent-Free | Microwave Irradiation | High efficiency, scalability, no solvent waste. mdpi.com |
| One-pot synthesis | NaOH (20 mol%) | Ethanol | Ultrasonic Irradiation | Short reaction times, operational simplicity. mdpi.com |
Microwave, Sonochemical, and Photochemical Activation in Synthesis
Alternative energy sources provide efficient, rapid, and often higher-yielding pathways for chemical reactions compared to conventional heating.
Microwave Activation: Microwave-assisted synthesis has become a staple in modern organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes. researchgate.netnih.gov The high reaction yields associated with microwave heating are achieved through the efficient transfer of energy directly to the solvent and reactant molecules. mdpi.com This technology is suitable for producing various aminotriazole derivatives, including those synthesized via multi-step, one-pot protocols. nih.govresearchgate.net For the synthesis of 1,2,3-triazoles, microwave irradiation can accelerate the key cycloaddition step, making it a highly attractive method for generating libraries of these compounds. nih.gov
Sonochemical Activation: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.net This collapse generates localized hot spots with transient high temperatures and pressures, which can significantly accelerate chemical reactions. nih.gov Ultrasound irradiation is considered a green chemistry technique that enhances reaction efficiency and rates. nih.gov It has been successfully applied to the synthesis of various N- and O-azoles, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to produce 1,2,3-triazoles, further speeding up this already efficient reaction. nih.gov
Photochemical Activation: While photochemical methods are a cornerstone of organic synthesis for activating specific bonds and enabling unique reaction pathways, their application to the direct synthesis of the this compound core ring is not extensively documented in current literature.
A summary of these advanced activation methods is provided in the table below.
| Activation Method | Principle | General Advantages |
| Microwave | Dielectric heating | Rapid reaction rates, improved yields, enhanced purity. researchgate.netmdpi.com |
| Sonochemical | Acoustic cavitation | Increased reaction speed, high yields, environmentally friendly. researchgate.netnih.gov |
| Photochemical | Electronic excitation | High specificity, access to unique reaction pathways. |
Atom Economy and Reaction Efficiency Considerations in Design
The synthesis of 1,2,3-triazoles via the [3+2] cycloaddition of azides and alkynes is a prime example of an atom-economic reaction, as all atoms from both reactants are incorporated into the final product. researchgate.netresearchgate.net This reaction is a cornerstone of "click chemistry," a concept that prioritizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govthieme-connect.com
To further improve efficiency, chemists often design multicomponent reactions (MCRs) where three or more reactants combine in a single step to form the final product. researchgate.netmdpi.com This approach reduces the number of synthetic steps, minimizes waste from purification of intermediates, and saves time and resources. researchgate.net Intramolecular azide-alkyne cycloadditions, often following a multicomponent reaction that assembles the precursor, represent a particularly efficient strategy, as the proximity of the reacting groups often allows the reaction to proceed under mild conditions without a catalyst. mdpi.com
Mechanistic Investigations of Formation Pathways
Understanding the precise mechanism of a reaction is crucial for optimizing conditions and controlling product outcomes. The formation of 1,2,3-triazoles has been the subject of numerous mechanistic studies, employing a combination of spectroscopic, kinetic, and computational methods.
Spectroscopic Monitoring of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the detection and characterization of intermediate species. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structures of both stable intermediates and final products in triazole synthesis. ijbr.com.pknih.gov
In the synthesis of related azoles, such as 5-aminopyrazoles from β-ketonitriles and hydrazines, the intermediate hydrazone has been successfully isolated and characterized by IR and NMR spectroscopy, providing direct evidence for the proposed reaction pathway. beilstein-journals.org For the copper-catalyzed synthesis of 1,2,3-triazoles, spectroscopic analysis supports the involvement of key intermediates, such as copper acetylides, which are crucial for the catalytic cycle. mdpi.com
Kinetic Isotope Effect Studies for Rate-Determining Steps Elucidation
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step of a reaction. This is achieved by measuring the change in reaction rate when an atom at a key position is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). While KIE studies have been instrumental in clarifying mechanisms for many organic reactions, specific KIE investigations detailing the rate-determining step in the formation of this compound are not widely reported. researchgate.net Theoretically, such studies could differentiate between a concerted cycloaddition mechanism versus a stepwise pathway involving a distinct intermediate, as the breaking of specific C-H or N-H bonds in a rate-limiting step would lead to a measurable KIE.
Computational Modeling of Transition States and Energy Barriers
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into reaction mechanisms that are often inaccessible through experimental means alone. irjweb.com DFT calculations are used to model the geometry of reactants, intermediates, transition states, and products. researchgate.netresearchgate.net By calculating the potential energy surface, researchers can determine the energy barriers for different possible reaction pathways, thus predicting the most likely mechanism. researchgate.netresearchgate.net
For 1,2,3-triazole synthesis, computational studies have been used to:
Investigate the stability of different tautomers (e.g., 1H vs. 2H). nih.gov
Explain the regioselectivity of the azide-alkyne cycloaddition, clarifying why certain catalysts favor the 1,4-disubstituted product while others yield the 1,5-isomer. nih.gov
Analyze the electronic structure and molecular orbitals (HOMO-LUMO) of triazole derivatives to predict their reactivity. acs.orgconsensus.app
Study the effect of solvents on the stability of intermediates and the height of energy barriers. researchgate.net
Isolation and Advanced Characterization of Fleeting Intermediates
The direct isolation and characterization of short-lived, or fleeting, intermediates is one of the most challenging yet definitive ways to establish a reaction mechanism. Due to their inherent instability, such species often cannot be studied by conventional methods. While the literature on triazole synthesis proposes various intermediates, such as metal-complexed species in catalytic cycles or diradical species in thermal reactions, their isolation is rare. mdpi.comresearchgate.net Often, synthetic strategies are designed specifically to avoid the isolation of potentially unstable or hazardous intermediates, such as energetic diazonium salts. nih.gov The existence of these fleeting intermediates is therefore more commonly inferred from a combination of kinetic data, computational modeling, and trapping experiments rather than direct isolation and characterization.
Comprehensive Reactivity and Derivatization Studies
Reactions at the Amino Group
The exocyclic amino group at the C5 position of the triazole ring is a key site for nucleophilic reactions, enabling the synthesis of a diverse array of derivatives through acylation, alkylation, sulfonylation, diazotization, and condensation pathways.
Acylation, Alkylation, and Sulfonylation Reactions
Acylation: The amino group of aminotriazoles readily undergoes acylation with reagents like acid anhydrides and acid chlorides. Studies on the closely related methyl 5-amino-1H- nih.govresearchgate.netnih.govtriazole-3-carboxylate have shown that its susceptibility to acetylation is lower than that of the parent 5-amino-1H- nih.govresearchgate.netnih.govtriazole. Reaction with acetic anhydride (B1165640) at room temperature proceeds regioselectively to yield a single monoacetylated product, where acylation occurs on a ring nitrogen atom. To achieve diacetylation, harsher conditions such as boiling in neat acetic anhydride are required, leading to the formation of two isomeric diacetyl derivatives. Subsequent hydrolysis of the ring acetyl group from these diacetylated compounds can yield the exocyclic N-acetylated product, methyl 5-(acetylamino)-1H- nih.govresearchgate.netnih.govtriazole-3-carboxylate.
| Starting Material Analogue | Reagent | Conditions | Product(s) |
|---|---|---|---|
| Methyl 5-amino-1H- nih.govresearchgate.netnih.govtriazole-3-carboxylate | Acetic Anhydride (Ac₂O) | 20°C | Methyl 1-acetyl-5-amino-1H- nih.govresearchgate.netnih.govtriazole-3-carboxylate (Annular acylation) |
| Methyl 5-amino-1H- nih.govresearchgate.netnih.govtriazole-3-carboxylate | Neat Acetic Anhydride (Ac₂O) | Boiling | Isomeric diacetyl derivatives |
| Diacetylated intermediate | Hydrolysis | - | Methyl 5-(acetylamino)-1H- nih.govresearchgate.netnih.govtriazole-3-carboxylate (Exocyclic acylation) |
Alkylation and Arylation: Direct alkylation of the exocyclic amino group with simple alkyl halides can be challenging due to the potential for over-alkylation, yielding mixtures of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. However, N-arylation of the amino group can be achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides an efficient route to N-aryl substituted aminotriazoles. This reaction typically involves treating the aminotriazole with an aryl halide in the presence of a palladium catalyst, a suitable ligand (e.g., from the biarylphosphine class), and a base. nih.gov
Sulfonylation: The amino group can be converted to a sulfonamide via reaction with sulfonyl chlorides. Research on 3,5-diamino-1-R-1,2,4-triazoles demonstrates that these compounds react regioselectively with sulfonyl chlorides. researchgate.net The amino group at the C3 position (analogous to C5 in the target compound) is more reactive and selectively forms the corresponding 5-amino-3-sulfonylamino-1-R-1,2,4-triazole derivative. researchgate.net This indicates that Ethyl 5-amino-2H-triazole-4-carboxylate is expected to react with various sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine (B92270) to yield the corresponding ethyl 5-(sulfonylamino)-1H-1,2,4-triazole-3-carboxylate derivatives.
Diazotization and Subsequent Transformations
The 5-amino group, being adjacent to a ring nitrogen, can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is typically unstable and undergoes immediate intramolecular cyclization. This transformation is a common strategy for synthesizing fused heterocyclic systems. In the case of this compound, the diazonium intermediate is expected to cyclize by attacking the N1 atom of the triazole ring, leading to the formation of a triazolo[5,1-c] nih.govresearchgate.netnih.govtriazine ring system. This type of reaction has been documented for analogous compounds like 5-amino-1H-pyrazole-4-carbonitriles, which form pyrazolo[3,4-d] nih.govresearchgate.netresearchgate.nettriazin-4-ones upon diazotization. nih.gov
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound can condense with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically occurs under acidic or basic catalysis. For instance, reaction with benzaldehyde (B42025) would yield the corresponding N-benzylideneamino derivative. nepjol.info
Furthermore, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems. The reaction of 3-amino-1,2,4-triazoles with β-ketoesters like ethyl acetoacetate, often in the presence of an acid catalyst, results in the formation of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives. researchgate.netresearchgate.net Similarly, multicomponent reactions involving an aminotriazole, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) can produce fused systems such as 7,8-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidines.
| Aminotriazole Reactant | Carbonyl Reagent(s) | Conditions | Product Type |
|---|---|---|---|
| 3-Amino-1,2,4-triazole | Aromatic Aldehyde | - | Schiff Base (Imine) |
| Ethyl 5-amino-1,2,4-triazole-3-carboxylate | 1-Phenylbutane-1,3-dione | - | nih.govresearchgate.netnih.govTriazolo[1,5-a]pyrimidine derivative researchgate.net |
| 3-Amino-1,2,4-triazole | Aryl Aldehyde + Malononitrile | NaOH, Ethanol (B145695) | 5-Amino-7-aryl-7,8-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine-6-carbonitrile |
Reactions at the Ester Moiety
The ethyl carboxylate group at the C4 position is susceptible to various nucleophilic acyl substitution reactions, providing pathways to other carboxylic acid derivatives like acids, amides, and hydrazides.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding 5-amino-1H-1,2,4-triazole-3-carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the free carboxylic acid. researchgate.net This carboxylic acid serves as a versatile intermediate for further derivatization, such as amide bond formation using coupling agents. nih.gov
Transesterification: While specific studies on the transesterification of this compound are not widely documented, this reaction is a fundamental transformation for esters. It is expected that the ethyl ester can be converted to other alkyl esters (e.g., methyl, propyl, or benzyl (B1604629) esters) by heating in the presence of the corresponding alcohol and an acid or base catalyst. For example, refluxing the compound in methanol (B129727) with a catalytic amount of sulfuric acid would be expected to yield Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate.
Amidation and Hydrazinolysis
Amidation: The ester group can be converted directly into a carboxamide. Ammonolysis, the reaction with ammonia (B1221849), can be achieved by treating the ester with a solution of ammonia in an alcohol, such as methanol, to yield 5-amino-1H-1,2,4-triazole-3-carboxamide. mdpi.com Similarly, heating the ester with primary or secondary amines can produce the corresponding N-substituted amides. This direct aminolysis provides a straightforward route to a variety of amide derivatives.
Hydrazinolysis: One of the most common and useful reactions of this ester is hydrazinolysis. Treatment of this compound with hydrazine (B178648) hydrate, typically by heating in a solvent like ethanol, results in the formation of 5-amino-1H-1,2,4-triazole-3-carbohydrazide. nih.govrsc.org This carbohydrazide (B1668358) is a valuable synthon itself, serving as a precursor for the synthesis of numerous other heterocyclic systems, including pyrazoles, 1,3,4-oxadiazoles, and further triazole-containing structures.
Reduction to Alcohols and Aldehydes
The ethyl carboxylate group at the 4-position of the triazole ring is susceptible to reduction by various hydride reagents, leading to the corresponding primary alcohol or aldehyde. The choice of reducing agent and reaction conditions dictates the final product.
Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of completely reducing the ester to the corresponding primary alcohol, (5-amino-2H-1,2,4-triazol-4-yl)methanol. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The general mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester.
For the partial reduction of the ester to the corresponding aldehyde, 5-amino-2H-1,2,4-triazole-4-carbaldehyde, a less reactive and sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is a suitable reagent for this transformation. masterorganicchemistry.comchemistrysteps.com The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. The bulky nature of DIBAL-H helps in stabilizing the tetrahedral intermediate, which upon aqueous workup, yields the desired aldehyde. chemistrysteps.com
| Reagent | Product | Reaction Conditions |
| Lithium Aluminum Hydride (LiAlH4) | (5-amino-2H-1,2,4-triazol-4-yl)methanol | Anhydrous THF |
| Diisobutylaluminum Hydride (DIBAL-H) | 5-amino-2H-1,2,4-triazole-4-carbaldehyde | Low temperature (e.g., -78 °C) |
Electrophilic and Nucleophilic Substitutions on the Triazole Ring
The 1,2,4-triazole (B32235) ring in this compound is an electron-rich system, making it susceptible to electrophilic substitution. The amino group at the 5-position and the ethyl carboxylate group at the 4-position significantly influence the regioselectivity of these reactions.
Regioselectivity and Directing Effects Analysis
The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the context of the triazole ring, this corresponds to the nitrogen atoms. The ethyl carboxylate group, on the other hand, is a deactivating group and directs incoming electrophiles to the meta position. The interplay of these two groups, along with the inherent reactivity of the triazole nitrogen atoms, determines the outcome of electrophilic substitution reactions.
Alkylation reactions on related 5-amino-3-substituted-1,2,4-triazoles have shown that the position of substitution is dependent on the reaction conditions. In neutral media, S-alkylation is often selective, while in alkaline media, a mixture of N-alkylated products can be formed. researchgate.net For this compound, electrophilic attack is anticipated to occur preferentially on the ring nitrogen atoms, with the exact position being influenced by steric and electronic factors.
Theoretical Predictions of Reactivity Sites
Computational studies using Density Functional Theory (DFT) can provide valuable insights into the reactivity of this compound. Analysis of the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) can help in identifying the most probable sites for electrophilic and nucleophilic attack. researchgate.netbhu.ac.in
The highest occupied molecular orbital (HOMO) density indicates the regions most susceptible to electrophilic attack, which are expected to be concentrated on the amino group and the nitrogen atoms of the triazole ring. Conversely, the lowest unoccupied molecular orbital (LUMO) density highlights the areas prone to nucleophilic attack, likely centered on the carbonyl carbon of the ester group and the carbon atoms of the triazole ring. The molecular electrostatic potential map visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further aiding in the prediction of reactive sites. bhu.ac.in
Metal-Catalyzed Cross-Coupling and Functionalization
Metal-catalyzed cross-coupling reactions provide powerful tools for the derivatization of the triazole ring, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the triazole ring typically needs to be pre-functionalized with a halide.
Suzuki, Sonogashira, and Heck Type Reactions
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of a halo-triazole with a boronic acid or ester. researchgate.net For this compound, a halogen atom would first need to be introduced onto the triazole ring, likely at the C3 position, to serve as the coupling partner.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and a halo-triazole, catalyzed by palladium and copper complexes. researchgate.net Similar to the Suzuki coupling, a halogenated derivative of this compound would be required as the starting material.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a halo-triazole with an alkene. mdpi.com This reaction offers a route to introduce alkenyl substituents onto the triazole core.
| Reaction Type | Coupling Partners | Catalyst System |
| Suzuki-Miyaura | Halo-triazole + Boronic acid/ester | Palladium catalyst |
| Sonogashira | Halo-triazole + Terminal alkyne | Palladium and Copper catalysts |
| Heck | Halo-triazole + Alkene | Palladium catalyst |
C-H Activation and Functionalization Strategies
Direct C-H activation and functionalization offer a more atom-economical approach to derivatizing the triazole ring, avoiding the need for pre-halogenation. researchgate.netrsc.org Palladium and copper catalysts have been effectively used for the direct arylation of 1,2,4-triazoles. rsc.org For this compound, the C-H bond at the 3-position is a potential site for such functionalization. The regioselectivity of C-H activation is influenced by the directing effects of the existing substituents and the nature of the catalyst and reaction conditions. researchgate.net
Cycloaddition and Ring Expansion/Contraction Reactions Involving the Triazole Scaffold
While specific studies on cycloaddition reactions directly involving this compound are not extensively documented, the inherent reactivity of the aminotriazole scaffold suggests its potential to participate in such transformations for the construction of fused heterocyclic systems. For instance, aminotriazoles are known to be valuable precursors in the synthesis of triazolo-annulated heterocycles. The amino group can act as a nucleophile in intramolecular cyclizations or in reactions with bifunctional electrophiles to build new rings onto the triazole core.
One of the significant reactions of 5-aminotriazoles is the Dimroth rearrangement , a well-established process in triazole chemistry where the endocyclic and exocyclic nitrogen atoms exchange positions. cardiff.ac.ukresearchgate.net This rearrangement typically occurs under thermal or basic conditions and proceeds through a ring-opening to a diazo intermediate, followed by rotation and subsequent ring-closure. cardiff.ac.uk For a compound like ethyl 5-amino-1-aryl-1H-1,2,3-triazole-4-carboxylate, this rearrangement would lead to the corresponding 5-arylamino-1H-1,2,3-triazole-4-carboxylate. The propensity for this rearrangement is influenced by the nature of the substituent at the N1 position and the reaction conditions. Studies on 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides have shown that electron-withdrawing groups on the aryl ring can facilitate the rearrangement even in the absence of a base. researchgate.net
The synthesis of fused heterocycles often involves the reaction of the amino group with suitable reagents to form an adjacent ring. For example, 5-aminotriazole-4-carboxylic acid derivatives can be cyclized with reagents like acetic anhydride to form triazolo[4,5-d] cardiff.ac.uknih.govoxazin-7-one derivatives. nih.gov Similarly, reactions with other bifunctional reagents can lead to a variety of fused systems such as triazolopyrimidines. scbt.com
The following table summarizes the types of fused heterocyclic systems that can be synthesized from aminotriazole precursors, which could be hypothetically extended to this compound.
| Starting Material Precursor | Reagent | Fused Heterocycle | Reference |
| 5-Aminotriazole-4-carboxylic acid | Acetic anhydride | Triazolo[4,5-d] cardiff.ac.uknih.govoxazine-7-one | nih.gov |
| (6-Chloropyrimidin-4-yl)hydrazones | Iodobenzene diacetate | cardiff.ac.uknih.govresearchgate.netTriazolo[1,5-c]pyrimidine | scbt.com |
| 5-Aminopyrazoles | Various electrophiles | Pyrazolo[3,4-b]pyridines, Pyrazolo[1,5-a]pyrimidines | mdpi.com |
| 4-Amino-3-mercapto-1,2,4-triazole | Various electrophiles | Triazolo[3,4-b]thiadiazines, Triazolo[3,4-b]thiadiazoles | nih.gov |
Supramolecular Interactions and Self-Assembly
The supramolecular chemistry of this compound is dictated by the presence of multiple hydrogen bond donors (the amino group) and acceptors (the triazole nitrogen atoms and the carbonyl oxygen of the ester). These functional groups play a crucial role in directing the crystal packing and the formation of higher-order structures.
Hydrogen Bonding Networks and Crystal Packing Analysis
The crystal structure of molecules containing the aminotriazole or aminoimidazole carboxylate framework reveals the prevalence of hydrogen bonding in defining the solid-state architecture. In analogous structures, such as ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, a variety of hydrogen bonding motifs are observed, including N-H···N, N-H···O, and C-H···O interactions. nih.gov These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.gov
For instance, in the crystal structure of a related compound, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, extensive hydrogen bonding is observed. mdpi.comresearchgate.net Although this molecule has a formyl group instead of an amino group, the analysis of its crystal packing provides insights into the potential interactions for the title compound. The presence of the ester group and the triazole ring facilitates a network of intermolecular interactions.
The expected hydrogen bonding interactions for this compound would primarily involve the amino group as a donor and the triazole nitrogen atoms and the ester carbonyl group as acceptors. This could lead to the formation of robust hydrogen-bonded synthons, such as dimers or catemers, which then assemble into more complex architectures.
Formation of Co-crystals and Solvates
The ability of this compound to form multiple hydrogen bonds makes it a promising candidate for the formation of co-crystals and solvates. Co-crystallization with other molecules that have complementary hydrogen bonding functionalities could lead to new solid forms with modified physicochemical properties. While specific studies on the co-crystals or solvates of this compound are not reported, the general principles of crystal engineering suggest that this would be a fruitful area of investigation.
The formation of solvates, where solvent molecules are incorporated into the crystal lattice, is also a possibility, particularly when crystallized from solvents that can participate in hydrogen bonding. The inclusion of solvent molecules can significantly alter the crystal packing and the network of intermolecular interactions.
Self-Assembly Principles in Ordered Structures
The self-assembly of this compound in the solid state is governed by the interplay of various non-covalent interactions, with hydrogen bonding being the most dominant. The directionality and specificity of hydrogen bonds allow for the programmed assembly of molecules into well-defined, ordered structures.
The formation of one-dimensional tapes or two-dimensional layers through hydrogen bonding is a common self-assembly motif in related structures. These lower-dimensional structures can then further assemble through weaker interactions, such as van der Waals forces or π-π stacking, to form the final three-dimensional crystal lattice. The specific pattern of self-assembly will be highly dependent on the substitution pattern on the triazole ring and the crystallization conditions.
The following table summarizes the key intermolecular interactions and their roles in the self-assembly of related aminotriazole and aminoimidazole carboxylate derivatives.
| Compound Type | Key Intermolecular Interactions | Resulting Supramolecular Structure | Reference |
| Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates | N-H···N, N-H···O, C-H···O, C-H···π | 1D chains, 2D sheets, 3D frameworks | nih.gov |
| Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | C-H···N, π-π stacking | 2D layers | researchgate.net |
| Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate | N-H···N, N-H···O | 2D layers | nih.govresearchgate.net |
| Ethyl 4-amino-thiophene-3-carboxylate derivative | N-H···O, C-H···O | 3D network | researchgate.net |
Advanced Characterization and Spectroscopic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the precise determination of the molecular structure of Ethyl 5-amino-2H-triazole-4-carboxylate in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton and carbon signals can be achieved.
Multi-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC, INADEQUATE)
To unambiguously assign the proton (¹H) and carbon (¹³C) NMR spectra of this compound, a suite of multi-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons. For the ethyl group, a cross-peak between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons would be expected, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals of the ethyl group by correlating them with their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range couplings (typically 2-3 bonds). Key expected correlations would include the methylene protons of the ethyl group with the carboxyl carbon, and the NH proton of the triazole ring with the C4 and C5 carbons of the ring. The amino (-NH2) protons would also be expected to show correlations to the C5 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the conformation of the ethyl ester group relative to the triazole ring.
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While challenging due to sensitivity limitations, this experiment could provide direct C-C connectivity information, definitively confirming the carbon skeleton of the molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and HMBC Correlations
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C5 | - | ~158.0 | NH, NH₂ |
| C4 | - | ~145.0 | NH |
| C=O | - | ~162.0 | -OCH₂- |
| -OCH₂- | ~4.30 (q) | ~61.0 | C=O, -CH₃ |
| -CH₃ | ~1.30 (t) | ~14.0 | -OCH₂- |
| N-H | Variable (broad) | - | C4, C5 |
| -NH₂ | Variable (broad) | - | C5 |
Note: Predicted chemical shifts are based on data for similar amino-triazole carboxylate structures and may vary depending on the solvent and experimental conditions.
Solid-State NMR for Anisotropic Interactions and Polymorphic Forms
In the solid state, molecular motion is restricted, and anisotropic interactions, which are averaged out in solution, become apparent. Solid-state NMR (ssNMR) can provide valuable information about the crystalline form and local environment of the atoms in this compound. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei. The observed chemical shifts in the solid state can differ from those in solution, providing insights into intermolecular interactions such as hydrogen bonding. Furthermore, ssNMR is a powerful tool for identifying and characterizing different polymorphic forms of the compound, as distinct crystalline arrangements will lead to different ssNMR spectra. mdpi.comijcrt.orgepstem.net
Dynamic NMR for Conformational Fluxionality Studies
Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of the molecule, such as the rotation around the C-O bond of the ester group or potential tautomeric exchange. By acquiring spectra at different temperatures, it is possible to observe changes in the line shapes of the NMR signals. From this data, the rates of exchange and the activation energies for the dynamic processes can be determined, providing a deeper understanding of the molecule's flexibility and energetic landscape in solution. For substituted triazoles, dynamic equilibria of tautomers have been observed in solution. ncl.res.in
Vibrational Spectroscopy (Infrared and Raman)
Normal Mode Analysis and Isotopic Substitution Studies
A detailed assignment of the vibrational modes of this compound can be achieved through normal mode analysis, often aided by computational methods like Density Functional Theory (DFT). epstem.net This analysis provides a theoretical vibrational spectrum that can be compared with the experimental IR and Raman spectra. Isotopic substitution, for example, by replacing the protons of the amino and NH groups with deuterium, would lead to predictable shifts in the vibrational frequencies of the N-H modes, confirming their assignment.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |
| N-H Stretch (ring) | ~3300-3400 | ~3300-3400 | Stretching of the N-H bond in the triazole ring |
| N-H Stretch (amino) | ~3200-3350 (asym & sym) | ~3200-3350 (asym & sym) | Asymmetric and symmetric stretching of the -NH₂ group |
| C-H Stretch (ethyl) | ~2900-3000 | ~2900-3000 | Stretching of the C-H bonds in the ethyl group |
| C=O Stretch | ~1700-1730 | ~1700-1730 | Stretching of the carbonyl group in the ester |
| C=N Stretch (ring) | ~1620-1650 | ~1620-1650 | Stretching of the C=N bonds within the triazole ring |
| N-H Bend | ~1580-1620 | Weak | Bending vibration of the N-H bonds |
| C-O Stretch | ~1200-1300 | ~1200-1300 | Stretching of the C-O single bond in the ester |
| Ring Vibrations | Multiple bands | Multiple bands | Skeletal vibrations of the triazole ring |
Note: Predicted frequencies are based on data for similar amino-triazole structures and can be influenced by intermolecular interactions in the solid state. mdpi.comijcrt.org
ATR, DRIFTS, and Micro-Raman Techniques for Sample Specificity
To accommodate different sample types and obtain high-quality spectra, various specialized techniques can be utilized.
ATR (Attenuated Total Reflectance) FTIR: This is a convenient method for obtaining the IR spectrum of solid powders or liquids with minimal sample preparation. It is particularly useful for routine identification and quality control. mdpi.com
DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy): This technique is ideal for analyzing powdered solid samples and can provide information about the bulk of the material.
Micro-Raman Spectroscopy: This technique allows for the acquisition of Raman spectra from very small sample areas, making it possible to study individual crystals or different regions of a heterogeneous sample. This can be valuable for identifying different polymorphs or impurities.
By combining these advanced spectroscopic methods, a comprehensive and unambiguous structural and dynamic profile of this compound can be established, providing a solid foundation for further research and development involving this compound.
In Situ and Operando Vibrational Spectroscopy for Reaction Monitoring
In situ and operando vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers powerful tools for monitoring the synthesis and subsequent reactions of triazole derivatives in real-time. These non-invasive methods provide detailed molecular-level information on the evolution of reactants, intermediates, and products as a function of time and reaction conditions.
For the synthesis of triazole rings, Raman spectroscopy can be particularly insightful. For instance, the formation of a triazole ring via a "click" cycloaddition reaction can be monitored by observing the disappearance of characteristic vibrational bands of the starting materials, such as the azide (B81097) and alkyne stretching frequencies, and the concurrent appearance of bands associated with the newly formed triazole ring. nih.gov Surface-enhanced Raman scattering (SERS) has been used to monitor the "click" chemistry formation of triazoles on surfaces in real-time by tracking changes in the intensity of specific vibrational bands. nih.gov
Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental spectroscopy to aid in the assignment of vibrational frequencies. nih.gov This combined approach allows for a precise understanding of the vibrational modes corresponding to specific functional groups and the triazole core, enhancing the ability to track subtle changes during a reaction. Key vibrational bands for this compound would include N-H stretching and bending modes of the amino group, C=O stretching of the ester, and various ring stretching and deformation modes of the triazole heterocycle. By monitoring shifts in these bands, one can infer changes in bonding and intermolecular interactions, such as hydrogen bonding, as the reaction progresses.
Table 1: Representative Vibrational Modes for Reaction Monitoring
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in Reaction Monitoring |
|---|---|---|
| N-H Stretch (Amino Group) | 3300-3500 | Appearance/disappearance indicates amine group reactions. |
| C≡N Stretch (Nitrile Precursor) | 2200-2260 | Disappearance indicates nitrile group consumption in synthesis. |
| N₃ Stretch (Azide Precursor) | 2100-2160 | Disappearance signals azide participation in cycloaddition. |
| C=O Stretch (Ester Group) | 1700-1750 | Shift in frequency can indicate changes in electronic environment or intermolecular interactions. |
| Triazole Ring Deformations | 1400-1600 | Appearance and evolution of these bands confirm heterocycle formation. researchgate.net |
Mass Spectrometry and Fragmentation Analysis
Mass spectrometry is an indispensable technique for the structural elucidation of novel compounds, providing information on molecular weight, elemental composition, and fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, HRMS provides an exact mass that distinguishes it from other compounds with the same nominal mass. This is crucial for confirming the identity of a synthesized product. Techniques like electrospray ionization (ESI) are commonly used to generate ions for HRMS analysis of polar molecules such as this triazole derivative. nih.govurfu.rumdpi.com
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₈N₄O₂ |
| Nominal Mass | 156 u |
| Monoisotopic (Exact) Mass | 156.06473 u |
| Calculated m/z for [M+H]⁺ | 157.07200 |
| Calculated m/z for [M+Na]⁺ | 179.05395 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure.
For 1,2,3-triazoles, a characteristic fragmentation pathway is the loss of a neutral nitrogen molecule (N₂), a process that is often observed in their mass spectra. rsc.org Other common fragmentation patterns for this compound would involve the ester functional group, such as the loss of ethanol (B145695) (-46 Da) or an ethoxy radical (-45 Da). libretexts.org The amino group can also influence fragmentation. The interplay between these fragmentation channels helps to confirm the connectivity of the atoms within the molecule. nih.govresearchgate.net
Table 3: Plausible MS/MS Fragmentation Pathways for [C₅H₈N₄O₂ + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Neutral Loss |
|---|---|---|---|
| 157.07 | 129.06 | 28.01 | N₂ |
| 157.07 | 111.06 | 46.01 | C₂H₅OH (Ethanol) |
| 157.07 | 85.05 | 72.02 | C₂H₅O₂C (Ethyl formate (B1220265) moiety) |
| 129.06 | 101.05 | 28.01 | CO (Carbon monoxide) |
Ion Mobility Spectrometry for Isomer Differentiation
Ion mobility spectrometry (IMS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers that have identical masses. researchgate.net
For this compound, different tautomers and constitutional isomers (such as the corresponding 1,2,4-triazole) would exhibit different three-dimensional shapes. researchgate.net These structural differences result in different rotationally averaged collision cross-sections (CCS), allowing them to be separated in the ion mobility cell. This capability is crucial, as synthetic procedures can sometimes yield mixtures of isomers. IMS-MS can confirm the presence of a single isomer or help to identify and quantify the components of an isomeric mixture, a task that is challenging for mass spectrometry alone. bohrium.com
X-ray Diffraction Crystallography
Single-Crystal X-ray Diffraction for Absolute Configuration and Tautomeric Forms
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration and, critically for this compound, the predominant tautomeric form in the solid state. ncl.res.in Aminotriazoles can exist in several tautomeric forms, and identifying which one is present is essential for understanding the molecule's chemical properties and intermolecular interactions. rsc.orgcurtin.edu.au
Crystallographic analysis would unambiguously locate the hydrogen atoms on the triazole ring and the amino group, confirming the 2H-tautomer and the amino form over the alternative imino form. rsc.org The resulting structural data, including bond lengths within the triazole ring, can provide evidence for the degree of electron delocalization. Furthermore, the analysis reveals the nature of intermolecular interactions, such as hydrogen bonding networks involving the amino group and the ester carbonyl, which dictate the crystal packing. cardiff.ac.uk
Table 4: Representative Single-Crystal X-ray Diffraction Data Parameters
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The geometric shape of the unit cell. | Monoclinic |
| Space Group | The symmetry elements of the unit cell. | P2₁/c |
| a, b, c (Å) | Unit cell dimensions. | a = 8.5, b = 10.2, c = 9.1 |
| α, β, γ (°) | Unit cell angles. | α = 90, β = 110, γ = 90 |
| Z | Number of molecules per unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |
Note: The values in Table 4 are hypothetical examples representative of a small organic molecule and are for illustrative purposes only.
Powder X-ray Diffraction for Phase Identification and Polymorphic Screening
Powder X-ray Diffraction (PXRD) is a critical analytical technique for the solid-state characterization of crystalline materials. It provides information on the phase purity and polymorphic form of a compound. Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a key consideration in materials science, as different polymorphs can exhibit distinct physical and chemical properties. ijmtlm.org
For 1,2,4-triazole (B32235) derivatives, PXRD is instrumental in identifying and differentiating between various polymorphic forms by analyzing their unique diffraction patterns. ijmtlm.org Each crystalline form produces a characteristic set of diffraction peaks, which are dependent on the arrangement of molecules within the crystal lattice. These patterns serve as a "fingerprint" for a specific polymorph.
In the context of polymorphic screening, various crystallization conditions are systematically explored to induce the formation of different crystalline phases. Factors such as solvent, temperature, and cooling rate can influence which polymorphic form is obtained. PXRD is then employed to analyze the solid phases produced under each condition. The presence of new or altered peaks in the diffractograms indicates the formation of a different polymorph or a mixture of forms.
Systematic Crystallization: Dissolving the compound in a variety of solvents and allowing it to crystallize under controlled conditions (e.g., slow evaporation, cooling crystallization).
PXRD Analysis: Recording the PXRD pattern for each solid sample obtained.
Pattern Comparison: Comparing the resulting diffractograms to identify unique patterns that correspond to different polymorphs.
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) are often used in conjunction with PXRD to investigate the thermal behavior and phase transitions between polymorphs. ijmtlm.org
The identification and characterization of polymorphs are crucial for ensuring the consistency and performance of materials in various applications.
Crystal Engineering Principles and Supramolecular Synthons Identification
Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired properties by understanding and controlling intermolecular interactions. acs.org A key concept in crystal engineering is the "supramolecular synthon," which refers to robust and predictable non-covalent interactions that can be used to assemble molecules into specific arrangements in the solid state.
For amino-1,2,4-triazole derivatives, hydrogen bonding is a dominant and highly directional interaction that plays a crucial role in the formation of supramolecular architectures. acs.org The presence of both hydrogen bond donors (the amino group, N-H) and acceptors (the triazole nitrogen atoms and the carbonyl oxygen of the carboxylate group) in Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate allows for the formation of a variety of predictable hydrogen bonding motifs.
Common supramolecular synthons observed in related amino-triazole structures include:
N-H···N Hydrogen Bonds: These interactions are frequently observed between the amino group of one molecule and a nitrogen atom of the triazole ring of a neighboring molecule. nih.gov
N-H···O Hydrogen Bonds: The amino group can also form hydrogen bonds with the carbonyl oxygen of the ester group. nih.gov
The interplay of these non-covalent interactions dictates the final three-dimensional arrangement of the molecules in the crystal. For instance, the zwitterionic form of 5-amino-1H-1,2,4-triazole-3-carboxylic acid forms supramolecular layers linked by N—H⋯O and N—H⋯N hydrogen bonds. nih.gov These layers are further interconnected by π–π stacking interactions. nih.gov
The identification and understanding of these supramolecular synthons are essential for predicting and controlling the crystal structures of new materials based on the amino-triazole scaffold.
Electronic Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides valuable insights into the electronic structure and photophysical properties of molecules. These methods are used to study the transitions between electronic energy levels and the subsequent de-excitation pathways.
Absorption and Emission Spectra Analysis
The UV-Vis absorption spectrum of a compound reveals the wavelengths of light that are absorbed, corresponding to the energy required to promote an electron from a lower energy molecular orbital (typically the HOMO) to a higher energy one (typically the LUMO). For many 1,2,4-triazole derivatives, the absorption maxima are influenced by the nature and position of substituents on the triazole ring and any attached aromatic systems. nih.gov
The fluorescence emission spectrum shows the wavelengths of light emitted as the molecule relaxes from an excited electronic state back to the ground state. The difference in wavelength (or energy) between the absorption and emission maxima is known as the Stokes shift. A larger Stokes shift is often desirable for applications in fluorescence imaging and sensing, as it facilitates the separation of the excitation and emission signals.
For fluorescent 1,2,3-triazole derivatives, which are structurally related to the 1,2,4-triazole core, the emission wavelengths can range from the violet to the green region of the spectrum, depending on the specific molecular structure. nih.gov For example, certain push-pull 1,2,3-triazole dyes exhibit blue-green fluorescence with large Stokes shifts. nih.gov The photophysical properties of triazole derivatives can be tuned by modifying the substituents, which can alter the energies of the HOMO and LUMO and influence the nature of the electronic transitions. acs.org
While specific absorption and emission data for Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate are not detailed in the provided search results, the general principles of electronic spectroscopy for triazole derivatives suggest that its photophysical properties will be dependent on the interplay between the amino, triazole, and carboxylate moieties.
Quantum Yield Determination and Photophysical Pathway Elucidation
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield indicates that fluorescence is a major de-excitation pathway, while a low quantum yield suggests that other non-radiative processes, such as internal conversion or intersystem crossing, are more dominant.
The determination of the quantum yield is crucial for assessing the potential of a compound as a luminophore. For various 1,2,4-triazole derivatives, high fluorescence quantum yields have been reported, making them promising candidates for applications in optoelectronics. nih.gov For instance, some highly conjugated 4H-1,2,4-triazole derivatives exhibit high luminescent properties and large quantum yields. nih.govresearchgate.net
The photophysical pathways of a molecule describe the various processes that can occur after it absorbs light. These include:
Fluorescence: Radiative decay from the lowest singlet excited state (S1) to the ground state (S0).
Internal Conversion: Non-radiative decay between electronic states of the same spin multiplicity (e.g., S1 to S0).
Intersystem Crossing: Non-radiative transition between electronic states of different spin multiplicity (e.g., S1 to the lowest triplet state, T1).
Phosphorescence: Radiative decay from the lowest triplet state (T1) to the ground state (S0).
Time-Resolved Spectroscopy for Excited State Dynamics Investigation
Time-resolved spectroscopy is a powerful technique used to study the dynamics of excited states on very short timescales, often in the picosecond to femtosecond range. wikipedia.org By using pulsed lasers, it is possible to monitor the population and decay of excited states in real-time. wikipedia.org
Transient absorption spectroscopy is a common time-resolved technique where a "pump" pulse excites the sample, and a delayed "probe" pulse measures the absorption of the transient excited species. wikipedia.org This allows for the observation of excited-state absorption, stimulated emission, and ground-state bleaching, providing information about the lifetimes and decay pathways of the excited states.
For fluorescent molecules, time-resolved fluorescence spectroscopy can be used to measure the fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state. wikipedia.org The fluorescence decay of many organic chromophores is often multiexponential, indicating the presence of multiple excited-state populations or complex decay kinetics. nih.gov
In the study of GFP-inspired chromophores, which share some structural similarities with substituted heterocyclic compounds, femtosecond-resolved spectroscopy has been used to investigate their excited-state dynamics. nih.gov These studies have revealed that the non-radiative deactivation of these chromophores often involves large-amplitude intramolecular motion. nih.gov Depending on the solvent and substituents, other deactivation channels, such as inter- and intramolecular hydrogen bond-assisted processes, can also be operative. nih.govnih.gov
By applying time-resolved spectroscopic techniques to Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate, it would be possible to gain a detailed understanding of its excited-state dynamics, including the rates of radiative and non-radiative decay processes, and the influence of the molecular environment on these processes.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and the energies associated with different molecular states and reactions.
Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for studying the electronic properties of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of systems. For triazole derivatives, DFT is frequently used to determine ground state properties and predict reactivity. nih.govnih.gov
DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output from DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Ethyl 5-amino-2H-triazole-4-carboxylate, the MEP would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group, indicating sites susceptible to electrophilic attack. Conversely, the amino group's hydrogen atoms would exhibit positive potential.
Furthermore, DFT is used to calculate reaction energies and activation barriers for various chemical transformations. By modeling the energies of reactants, transition states, and products, researchers can predict the feasibility and selectivity of reactions involving the triazole ring or its substituents. nih.gov For instance, the relative energies of different tautomers or protonated forms can be reliably predicted. researchgate.net
Table 1: Representative Ground State Properties of a Substituted Triazole Calculated with DFT This table contains illustrative data based on typical DFT calculation results for similar heterocyclic compounds.
| Parameter | Calculated Value | Method | Basis Set |
|---|---|---|---|
| HOMO Energy | -6.5 eV | B3LYP | 6-311++G(d,p) |
| LUMO Energy | -1.2 eV | B3LYP | 6-311++G(d,p) |
| HOMO-LUMO Gap | 5.3 eV | B3LYP | 6-311++G(d,p) |
| Dipole Moment | 4.5 Debye | B3LYP | 6-311++G(d,p) |
| Total Energy | -587 Hartree | B3LYP | 6-311++G(d,p) |
While DFT is a powerful tool, high-accuracy calculations often require more computationally intensive ab initio methods. These methods are derived directly from theoretical principles without the inclusion of experimental data. Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are prominent examples.
MP2 is often used for geometry optimizations and calculating interaction energies, providing a more accurate description of electron correlation effects, such as dispersion forces, than standard DFT functionals. nih.gov For molecules with significant non-covalent interactions, MP2 can yield more reliable structural and energetic data.
CCSD(T) is considered the "gold standard" in quantum chemistry for its ability to produce highly accurate single-point energies for a given molecular geometry. Due to its high computational cost, it is typically used to benchmark the results obtained from less expensive methods like DFT and MP2. For a molecule like this compound, CCSD(T) calculations on the parent triazole or simplified derivatives can provide reference energies for tautomers, conformers, and reaction pathways, ensuring the reliability of the chosen DFT functional. researchgate.net
The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Common choices for organic molecules include Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). nih.govresearchgate.net The inclusion of polarization functions (e.g., (d,p)) and diffuse functions (+) is crucial for accurately describing the electronic structure of heteroatoms and non-covalent interactions. uc.pt
Chemical reactions and molecular properties are often studied in solution. To account for the influence of the solvent, computational models employ solvation models. The most common are implicit (continuum) solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). ekb.egekb.eg These models treat the solvent as a continuous dielectric medium, which simplifies the calculation while capturing the bulk electrostatic effects of the solvent on the solute's geometry and energy. researchgate.net For specific interactions like hydrogen bonding with solvent molecules, an explicit model, where individual solvent molecules are included in the calculation, may be necessary for higher accuracy.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
Classical MD simulations use force fields—a set of parameters and equations that describe the potential energy of the system—to model the interactions between atoms. These simulations are computationally less demanding than quantum methods, allowing for the study of larger systems over longer timescales (nanoseconds to microseconds).
For this compound, classical MD is an ideal tool for exploring its conformational landscape. ekb.eg The ethyl and carboxylate groups can rotate, leading to various conformers with different energies and populations. MD simulations can identify the most stable conformers and the energy barriers between them. researchgate.net This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a crystal lattice or at a biological receptor site. MD simulations can also be used to study intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for understanding the condensed-phase properties of the compound. researchgate.net
Table 2: Illustrative Intermolecular Interaction Energies from MD Simulations This table presents hypothetical data representative of findings from MD simulations on similar heterocyclic systems.
| Interaction Type | Interacting Groups | Average Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bond | Amino (donor) - Triazole N (acceptor) | -4.5 |
| Hydrogen Bond | Amino (donor) - Carbonyl O (acceptor) | -3.8 |
| π-π Stacking | Triazole Ring - Triazole Ring | -2.5 |
| van der Waals | Ethyl Group - Triazole Ring | -1.5 |
Ab initio molecular dynamics (AIMD) combines the principles of MD with quantum mechanical calculations. nih.gov In AIMD, the forces on the atoms are calculated "on-the-fly" using a quantum chemical method, typically DFT, at each step of the simulation. This approach avoids the need for pre-parameterized force fields and can accurately model chemical reactions involving the breaking and forming of bonds.
Due to its high computational cost, AIMD is limited to smaller systems and shorter timescales (picoseconds). However, it is invaluable for studying reaction mechanisms, proton transfer events, and other dynamic processes where electronic changes are significant. mdpi.com For this compound, AIMD could be used to investigate the tautomerization dynamics of the triazole ring, the mechanism of its synthesis, or its degradation pathways, providing a level of detail unattainable with classical MD. nih.govmdpi.com
Reaction Pathway Mapping and Transition State Characterization
Understanding the mechanisms of chemical reactions is a fundamental goal of chemistry. Computational methods allow for the mapping of reaction pathways, identification of transient intermediates, and characterization of high-energy transition states that cannot be isolated experimentally.
Intrinsic Reaction Coordinate (IRC) calculations are a crucial tool for confirming that an optimized transition state structure indeed connects the intended reactants and products. youtube.com An IRC calculation starts at the transition state geometry (a first-order saddle point on the potential energy surface) and follows the minimum energy path downhill in both forward and reverse directions. youtube.com This traces the reaction pathway from the transition state to the corresponding reactant and product energy minima.
For a reaction involving this compound, such as its formation via a cycloaddition or a subsequent functionalization reaction, the process would be:
Locate the Transition State (TS): A transition state optimization is performed to find the saddle point geometry corresponding to the reaction barrier. This is often confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Perform IRC Calculation: Starting from the optimized TS geometry, the IRC calculation is initiated. The output is a series of molecular geometries that map the pathway.
Analyze the Pathway: By visualizing the energy profile along the IRC, chemists can confirm the connection between reactants, the transition state, and products, providing strong evidence for a proposed reaction mechanism.
While specific IRC calculations for reactions involving this compound are not extensively reported in publicly available literature, this standard computational method is fundamental for mechanistic studies on triazole chemistry.
The Potential Energy Surface (PES) is a conceptual and mathematical landscape that relates the energy of a molecule to its geometry. rsc.org Exploring the PES allows chemists to identify stable isomers (local minima), transition states (saddle points), and the energy barriers between them. rug.nl For this compound, PES exploration is valuable for:
Conformational Analysis: The ethyl carboxylate group can rotate around the C-C and C-O single bonds. A PES scan, where the energy is calculated at fixed increments of a specific dihedral angle, can identify the most stable conformations (rotamers) and the energy barriers for interconversion.
Tautomerism: The relative energies of the 2H, 1H, and other possible tautomers can be calculated. By optimizing the geometry of each tautomer and calculating its energy, the most thermodynamically stable form can be predicted. Transition states for the proton transfer reactions that interconvert these tautomers can also be located on the PES.
Computational approaches like relaxed PES scans or more sophisticated methods like molecular dynamics simulations are used to explore these surfaces. rsc.org The resulting energy data can be visualized to understand the molecule's flexibility and isomeric possibilities.
Spectroscopic Property Prediction and Validation
Computational chemistry is widely used to predict various spectroscopic properties. These theoretical spectra serve as a powerful aid in the interpretation of experimental data, helping to assign signals and confirm molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts and coupling constants. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with a functional like B3LYP and a suitable basis set. nih.gov
The process involves:
Optimizing the molecular geometry of this compound at a chosen level of theory.
Performing a GIAO NMR calculation on the optimized structure.
Calculating the absolute chemical shieldings for each nucleus.
Referencing these shieldings to the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts (δ).
These predicted shifts can be compared directly with experimental spectra to confirm structural assignments. nih.govmdpi.com Although detailed studies on this specific molecule are limited, the table below illustrates the typical output and comparison format for such an analysis.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Atom | Calculated ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C4 (carboxylate) | Illustrative Value: 162.5 | NH₂ | Illustrative Value: 6.50 |
| C5 (C-NH₂) | Illustrative Value: 155.8 | CH₂ (ethyl) | Illustrative Value: 4.30 |
| C=O (ester) | Illustrative Value: 165.0 | CH₃ (ethyl) | Illustrative Value: 1.35 |
| CH₂ (ethyl) | Illustrative Value: 61.2 | ||
| CH₃ (ethyl) | Illustrative Value: 14.3 |
Note: The values in this table are illustrative examples based on typical ranges for similar functional groups and are not from a specific published calculation on this compound.
Computational methods can predict the infrared (IR) and Raman spectra of a molecule by calculating its harmonic vibrational frequencies. researchgate.net These calculations are performed on the optimized geometry and serve two main purposes:
Zero-Point Energy and Minima Confirmation: The calculation provides the zero-point vibrational energy (ZPVE) and confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). mdpi.com
Spectral Assignment: The calculated frequencies, along with their corresponding IR intensities and Raman activities, can be correlated with experimental spectra to assign specific absorption bands to particular molecular vibrations (e.g., N-H stretch, C=O stretch, ring deformation). researchgate.net
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Description |
|---|---|---|
| ν(N-H) symmetric | 3450 | Symmetric stretching of the amino group |
| ν(N-H) asymmetric | 3550 | Asymmetric stretching of the amino group |
| ν(C=O) | 1730 | Stretching of the ester carbonyl group |
| δ(N-H) | 1640 | Scissoring/bending of the amino group |
| ν(Ring) | 1580 | Triazole ring C=N/N=N stretching |
| ν(C-O) | 1250 | Stretching of the ester C-O bond |
Note: The values in this table are illustrative examples based on characteristic frequencies for the functional groups present and are not from a specific published calculation on this compound.
Electronic spectroscopy, such as UV-Vis absorption and fluorescence, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states.
The output of a TD-DFT calculation includes:
Excitation Energies/Wavelengths (λ): The energy required to promote an electron, which corresponds to the position of an absorption peak.
Oscillator Strengths (f): A measure of the intensity of the transition. Transitions with an oscillator strength close to zero are considered "forbidden" and result in very weak absorption bands.
Molecular Orbital (MO) Contributions: Analysis of which molecular orbitals (e.g., HOMO, LUMO) are involved in a given transition, providing insight into its nature (e.g., π→π, n→π). researchgate.net
These calculations are often performed using a solvent model, such as the Polarizable Continuum Model (PCM), as electronic transitions can be sensitive to the polarity of the environment. researchgate.net Simulating fluorescence involves optimizing the geometry in the first excited state and calculating the emission energy back to the ground state.
| Transition | Calculated λmax (nm) (Illustrative) | Oscillator Strength (f) | Major MO Contribution |
|---|---|---|---|
| S₀ → S₁ | 295 | 0.005 | HOMO-1 → LUMO (n→π) |
| S₀ → S₂ | 260 | 0.450 | HOMO → LUMO (π→π) |
| S₀ → S₃ | 225 | 0.310 | HOMO → LUMO+1 (π→π*) |
Note: The values in this table are illustrative examples of a typical TD-DFT output for a heterocyclic system and are not from a specific published calculation on this compound.
Theoretical Structure-Reactivity and Structure-Spectroscopic Property Relationships of this compound
Computational and theoretical chemistry provide powerful tools for understanding the intrinsic electronic properties of molecules and for predicting their reactivity and spectroscopic behavior. For this compound, these methods offer insights into the relationships between its molecular structure and its chemical characteristics. Theoretical investigations, primarily through density functional theory (DFT), allow for the detailed analysis of its electronic landscape.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species. irjweb.com
For triazole derivatives, the distribution of HOMO and LUMO densities is crucial in determining their interaction with other chemical species. In molecules containing a triazole ring, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is typically distributed over the electron-deficient regions. The presence of an amino group, an electron-donating substituent, on the triazole ring of this compound is expected to raise the energy of the HOMO, enhancing its nucleophilic character. Conversely, the carboxylate group, being electron-withdrawing, would lower the energy of the LUMO, increasing its electrophilicity.
Table 1: Representative Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for a Model Triazole System
| Parameter | Value (eV) | Significance |
| EHOMO | -6.5 | Electron-donating ability |
| ELUMO | -1.2 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.3 | Chemical reactivity and stability |
| Ionization Potential (I) | 6.5 | Energy required to remove an electron |
| Electron Affinity (A) | 1.2 | Energy released upon gaining an electron |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.38 | Reciprocal of hardness |
| Electronegativity (χ) | 3.85 | Power to attract electrons |
| Electrophilicity Index (ω) | 2.80 | Propensity to accept electrons |
Note: The values in this table are hypothetical and representative for a generic aminotriazole carboxylate derivative, calculated using DFT, to illustrate the concepts. They are not the experimental or calculated values for this compound.
Electrostatic Potential Surface and Molecular Descriptors
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. irjweb.com The MEP map displays regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are prone to nucleophilic attack. irjweb.com Green areas represent regions of neutral potential.
For this compound, the MEP surface is expected to show a significant negative potential around the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group, indicating their nucleophilic character. The hydrogen atoms of the amino group and the ethyl group would likely exhibit positive potential, marking them as potential sites for electrophilic interaction. The distribution of electrostatic potential is a key determinant of how the molecule interacts with other molecules, including biological targets. researchgate.net
In addition to the MEP surface, various quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These descriptors, derived from the electronic structure, provide a numerical basis for understanding the molecule's behavior. Key molecular descriptors include ionization potential, electron affinity, chemical hardness, chemical softness, electronegativity, and the electrophilicity index. nih.gov
Table 2: Calculated Molecular Descriptors for a Model Triazole System
| Descriptor | Formula | Value | Interpretation |
| Ionization Potential (I) | -EHOMO | 6.5 eV | Ease of electron removal |
| Electron Affinity (A) | -ELUMO | 1.2 eV | Propensity to accept an electron |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV | Measure of resistance to charge transfer |
| Chemical Softness (S) | 1 / (2η) | 0.19 eV-1 | Inverse of hardness, indicates reactivity |
| Electronegativity (χ) | (I + A) / 2 | 3.85 eV | Tendency to attract electrons |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.80 eV | Global electrophilic nature |
Note: The values in this table are hypothetical and based on the representative FMO energies from Table 1 to illustrate the concepts for a generic aminotriazole carboxylate derivative.
Quantitative Assessment of Aromaticity in the Triazole Ring System
Aromaticity is a fundamental concept in organic chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated systems. wikipedia.org The triazole ring in this compound is an aromatic heterocycle. The degree of aromaticity can be quantitatively assessed using various computational methods, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).
The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system, 0 corresponds to a non-aromatic system, and negative values suggest anti-aromaticity. chempedia.info It is calculated from the bond lengths of the ring system, comparing them to the optimal bond lengths for a fully aromatic system. For heterocyclic systems, different parameterizations are used to account for the presence of heteroatoms. acs.orgrsc.org
NICS is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at the center of a ring. Aromatic rings exhibit negative NICS values, indicating a diatropic ring current, while anti-aromatic rings have positive NICS values (paratropic ring current). Non-aromatic rings have NICS values close to zero.
Advanced Applications in Materials and Synthetic Chemistry Research
Role as a Synthetic Building Block for Complex Heterocycles
The presence of multiple reaction sites—the amino group, the ester, and the nitrogen atoms of the triazole ring—allows Ethyl 5-amino-2H-triazole-4-carboxylate to be a versatile precursor for a wide array of complex heterocyclic systems. Its reactivity has been harnessed to construct various fused and substituted ring systems with significant applications in medicinal and materials chemistry.
This compound serves as a key synthon for the construction of fused heterocyclic systems, particularly those containing pyrimidine (B1678525) and pyridine (B92270) rings. The amino group of the triazole can readily undergo condensation reactions with various carbonyl compounds, leading to the formation of new ring systems.
One of the most well-documented applications is in the synthesis of triazolo[1,5-a]pyrimidines . These bicyclic heterocycles are of interest due to their diverse biological activities. The synthesis typically involves the reaction of ethyl 5-amino-1,2,4-triazole-3-carboxylate with β-dicarbonyl compounds or their equivalents. For instance, its reaction with 1-phenylbutane-1,3-dione followed by hydrolysis yields the corresponding carboxylic acid, which can be further functionalized. researchgate.net Similarly, multicomponent reactions involving an aldehyde, ethyl cyanoacetate, and 3-amino-1,2,4-triazole (a closely related compound) have been shown to produce substituted researchgate.netthieme-connect.commdpi.comtriazolo[1,5-a]pyrimidines efficiently. nih.gov
The synthesis of triazolopyridines from aminotriazole precursors is another area of active research. While specific examples starting directly from this compound are less common in readily available literature, the general synthetic strategies for this class of compounds often involve the cyclization of aminotriazoles with appropriate pyridine-forming synthons. Flow-based optimization techniques have been developed for the synthesis of 1,2,4-triazolo[1,5-a]pyridine-2-carboxylates, highlighting the pharmaceutical relevance of this scaffold. thieme-connect.com
Beyond pyrimidines and pyridines, this aminotriazole ester is a precursor to a variety of other fused ring systems . The inherent reactivity of the aminotriazole moiety allows for its incorporation into more complex polycyclic structures, including those with potential applications in medicinal chemistry. researchgate.net
The following table summarizes representative examples of fused heterocyclic systems synthesized from aminotriazole precursors.
| Precursor | Reagent(s) | Fused Ring System | Reference |
| Ethyl 5-amino-1,2,4-triazole-3-carboxylate | 1-Phenylbutane-1,3-dione | 1,2,4-Triazolo[1,5-a]pyrimidine | researchgate.net |
| 3-Amino-1,2,4-triazole | Aromatic aldehydes, Ethyl cyanoacetate | researchgate.netthieme-connect.commdpi.comTriazolo[1,5-a]pyrimidine | nih.gov |
| Aminotriazole derivatives | Various | researchgate.netthieme-connect.commdpi.comTriazolo[1,5-a]pyridine | thieme-connect.com |
The high nitrogen content of the triazole ring makes this compound an attractive starting material for the synthesis of nitrogen-rich heterocycles and energetic materials . High-nitrogen compounds are a class of energetic materials that release a large amount of energy upon decomposition, primarily forming the stable dinitrogen molecule (N₂).
The synthesis of energetic materials often involves the introduction of explosophoric groups (such as nitro or azido (B1232118) groups) onto a nitrogen-rich backbone. The amino group on the triazole ring can be diazotized and subsequently replaced with an azido group, significantly increasing the nitrogen content and energetic potential of the molecule. Furthermore, the ester group can be converted to other functionalities, such as an amide or a hydrazide, which can then be used to link to other energetic moieties or to form energetic salts. rsc.org
Research has shown that 5-amino-1H-1,2,4-triazole-3-carbohydrazide, a derivative of the title compound, can be used to synthesize a series of energetic salts. rsc.org These salts exhibit good thermal stability and, in some cases, detonation properties comparable to well-known explosives like RDX and HMX. rsc.org The combination of the triazole ring with other energetic heterocycles, such as tetrazoles or oxadiazoles, is a common strategy to enhance the energetic performance of the resulting materials. nih.govresearchgate.net For instance, energetic complexes of 3-amino-1,2,4-triazole-5-carboxylic acid with transition metals have been synthesized and shown to possess high detonation velocities and pressures. nih.gov
The energetic properties of materials derived from aminotriazole carboxylates are summarized in the table below, based on studies of closely related compounds.
| Compound Class | Key Features | Potential Energetic Properties | Reference |
| Energetic Salts of 5-Amino-1H-1,2,4-triazole-3-carbohydrazide | High nitrogen content, formation of extensive hydrogen bonding networks | Good thermal stability (up to 407 °C), competitive detonation performance | rsc.org |
| Metal Complexes of 3-Amino-1,2,4-triazole-5-carboxylic Acid | Coordination to energetic metal ions | High detonation velocities (D > 10 km/s) and pressures (P > 48 GPa) | nih.gov |
| (1,2,4-Triazolyl)furoxan Salts | Combination of two energetic heterocyclic rings | High thermal stability (up to 232 °C), good detonation performance (D = 7.0–8.4 km/s) | nih.gov |
Materials Science Applications
The structural characteristics of the 5-aminotriazole scaffold, featuring an amino group and an ester moiety, allow for diverse chemical modifications, making it a valuable precursor in materials science. These modifications enable the synthesis of materials with tailored electronic, optical, and recognition properties.
The 5-aminotriazole core is being explored as a component in donor-acceptor (D-A) polyheteroaromatic compounds, which are of significant interest for their applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). mdpi.com In these systems, the electron-rich amino-triazole can act as part of a donor unit, while being linked to an electron-deficient acceptor block, such as 2,1,3-benzothiadiazole (B189464) (BTD). This D-A architecture is crucial for tuning the material's photophysical and electrochemical properties. mdpi.com
Research has demonstrated the synthesis of novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole derivatives. mdpi.com The synthetic strategy involves a 1,3-dipolar azide (B81097)–nitrile cycloaddition followed by a Buchwald–Hartwig cross-coupling reaction. mdpi.com This approach allows for the creation of triazole-linked carbazole-benzothiadiazole D-A systems. The photoluminescence quantum yield (PLQY) of these materials is highly dependent on the electron-donating strength of the donor component, with some derivatives achieving values close to 100%. mdpi.com
An OLED device fabricated using one of these highly photoactive derivatives as the emissive layer demonstrated promising performance, showcasing the potential of this triazole scaffold in optoelectronic applications. mdpi.com
Table 1: Performance of an OLED Device Based on a 5-Aminotriazole Derivative
| Parameter | Value |
|---|---|
| Maximum Brightness | 8000 cd/m² at 18 V |
| Maximum Current Efficiency | 3.29 cd/A |
Data sourced from a study on 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles. mdpi.com
The triazole nucleus is an excellent building block for creating functional polymers due to its rigidity, polarity, and ability to form stable linkages. mdpi.com The presence of reactive handles on the this compound scaffold, such as the amino and ester groups, allows it to be incorporated into polymer chains as a monomer. These groups can be modified to introduce polymerizable functionalities like alkynes or azides, enabling polymerization through highly efficient reactions such as the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) or the Huisgen cycloaddition, often referred to as "click chemistry". mdpi.com
The synthesis of poly-1,2,3-triazoles has gained considerable attention as it leads to macromolecules with unique properties. rsc.org The resulting polymer architecture can be precisely controlled. For example, polymerization of diazides and dialkynes yields polymers with 1,2,3-triazole units integrated into the backbone. mdpi.com This incorporation can lead to materials with enhanced thermal stability and specific solubility characteristics. For instance, some dense 1,2,3-triazole polymers have been synthesized that are soluble in common organic solvents. mdpi.com
Depending on the synthetic route (CuAAC or Huisgen cycloaddition), the polymer backbone can be composed of either 1,4-disubstituted triazole units or a mix of 1,4- and 1,5-disubstituted units, which influences the polymer's crystallinity and melting point. mdpi.com The functional groups on the monomer, derived from the initial triazole scaffold, can impart specific functionalities to the final polymer, such as fluorescence or liquid crystal properties. rsc.org
The 1,2,3-triazole ring is a key component in the design of chemosensors for detecting various analytes, including metal ions and anions. researchgate.netsci-hub.se The lone pair electrons on the nitrogen atoms of the triazole ring can coordinate with metal ions, making it an effective ionophore. epstem.netsci-hub.se The scaffold of this compound can be functionalized by attaching a signaling unit (a chromophore or fluorophore) to create a sensor molecule. researchgate.net
The mechanism of molecular recognition involves the selective binding of the target analyte to the triazole-based receptor site. This binding event induces a conformational or electronic change in the molecule, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorometric sensor). researchgate.netnanobioletters.com
For example, a triazole-based sensor can be designed where the triazole ring and another chelating group, like 8-hydroxyquinoline, create a specific binding pocket for a metal ion. epstem.net The binding of the ion alters the electronic properties of the attached fluorophore (e.g., anthracene), resulting in a change in the fluorescence emission. epstem.net Similarly, sensors for anions like fluoride (B91410) operate through interactions such as hydrogen bonding between the anion and a proton-donating group (e.g., a phenol) attached to the triazole scaffold, which triggers a "turn-on" fluorescence response. rsc.org The triazole ring in these structures acts as a stable and synthetically accessible linker that connects the recognition site to the signaling unit. epstem.net
Table 2: Examples of Triazole-Based Chemical Sensors
| Sensor Type | Analyte Detected | Signaling Mechanism |
|---|---|---|
| Fluorescent Sensor | Metal Cations (e.g., Fe²⁺, Hg²⁺) | Coordination with triazole nitrogen atoms and a secondary chelator, modulating fluorescence of a linked fluorophore. sci-hub.senanobioletters.com |
| "Turn-on" Fluorescent Sensor | Anions (e.g., F⁻) | Hydrogen bonding interaction between the analyte and a recognition moiety on the sensor, leading to an increase in fluorescence. rsc.org |
Agrochemical Scaffold Research
Triazole compounds form the chemical basis for a significant class of agricultural chemicals, particularly fungicides. bohrium.comrjptonline.org The triazole ring often serves as a core scaffold that can be elaborated with various pharmacophores to develop new, effective, and broad-spectrum pesticide molecules. bohrium.com
The design of novel agrochemicals frequently employs the strategy of "active substructure splicing," where the triazole core is combined with other known active fragments to create hybrid molecules with potentially enhanced or broader activity. mdpi.comnih.gov Starting with a lead compound, such as the commercial fungicide mefentrifluconazole, chemists can retain key structural elements like the isopropanol (B130326) triazole moiety and introduce new functional groups, such as carboxamide or amino acid fragments. mdpi.comnih.gov
The synthesis of these novel derivatives involves multi-step chemical processes. For instance, 2-Ar-substituted-1,2,3-triazole derivatives have been synthesized from anilines via a three-step process, with the key step being a Cu(II)-catalyzed annulation reaction. acs.org Similarly, new 1,2,4-triazole (B32235) derivatives containing carboxamide fragments have been created to expand the fungicidal spectrum. mdpi.comresearchgate.net These synthetic efforts aim to produce compound libraries that can be screened for activity against a range of plant pathogens. mdpi.com The structure-activity relationship (SAR) is then studied to identify which substituents and structural modifications lead to the most potent compounds. acs.org
The primary molecular mechanism of action for most triazole fungicides is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51). rjptonline.orgmdpi.com This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes that regulates membrane fluidity and integrity. nih.govrjptonline.org
The inhibition occurs at a chemical level where the triazole ring acts as a ligand. A nitrogen atom in the triazole ring (specifically, the N4 atom in 1,2,4-triazoles) coordinates to the heme iron atom in the active site of the CYP51 enzyme. nih.govmdpi.com This binding prevents the natural substrate, lanosterol, from accessing the active site and blocks the oxidative demethylation step in the ergosterol synthesis pathway. mdpi.com The disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and compromises the structural integrity of the fungal cell membrane, ultimately inhibiting fungal growth. rjptonline.orgacs.org Recent research also suggests a secondary mechanism of action where triazole-mediated inhibition of CYP51 leads to negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the sterol biosynthesis pathway. researchgate.net
Dye Chemistry and Pigment Research (Academic exploration of chromophore design and synthesis)
The heterocyclic scaffold of ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate serves as a valuable and versatile building block in the academic exploration of chromophore design and synthesis. Its unique electronic properties and multiple reaction sites make it an attractive core for constructing novel dye molecules, particularly azo dyes. Research in this area focuses on understanding the relationship between the molecular structure of the triazole-based dyes and their resulting color and photophysical properties.
The primary synthetic route employed is the diazotization of a primary aromatic amine followed by a coupling reaction with the aminotriazole derivative. nih.gov This reaction links an aryl diazonium salt to the triazole ring, forming the characteristic -N=N- azo chromophore, which is fundamental to the color of these compounds. nih.govmdpi.com The academic interest lies in how the electronic nature of substituents on both the triazole ring and the aryl moiety can be systematically varied to tune the dye's absorption characteristics across the visible spectrum.
A significant area of academic investigation for dyes derived from aminotriazole precursors is the phenomenon of azo-hydrazone tautomerism. nih.govmdpi.comnih.gov The resulting molecules can exist as two or more distinct tautomeric forms: the azo form and the hydrazone form. nih.gov The equilibrium between these forms is influenced by factors such as the electronic nature of substituents on the aromatic ring, the solvent polarity, and pH. mdpi.comnih.gov Spectroscopic techniques, including UV-Vis, FT-IR, and NMR, are crucial tools for characterizing these dyes and determining the predominant tautomeric form in different states. mdpi.comnih.gov
For instance, the coupling of a diazotized aniline (B41778) with a 1,2,4-triazole derivative can yield products that exist exclusively as the azo tautomer, exclusively as the hydrazone tautomer, or as a mixture of both. mdpi.com This tautomerism is a key aspect of chromophore design, as the two forms possess different conjugated systems and, consequently, different colors and spectral properties. researchgate.net Research has shown that electron-withdrawing or electron-donating groups on the aniline component can shift the equilibrium, providing a mechanism to fine-tune the color of the dye. mdpi.com
Detailed research findings from studies on analogous 1,2,4-triazole systems demonstrate these principles. The synthesis of various azo dyes based on heterocyclic amines, including triazoles, and their subsequent spectroscopic analysis provide insight into their structure-property relationships. nih.govnih.gov The absorption maxima (λmax), a key indicator of color, are directly correlated to the electronic structure of the dye molecule.
The following data table illustrates how modifications to the substituent (R) on the diazonium salt component can influence the spectral properties of hypothetical azo dyes derived from an aminotriazole core.
| Substituent (R) on Aniline Diazonium Salt | Resulting Dye Structure (Illustrative) | Typical Absorption Maxima (λmax) Range (nm) | Predominant Tautomeric Form (Hypothetical) |
| -H (Hydrogen) | 430 - 460 | Azo / Hydrazone Mixture | |
| -CH₃ (Methyl) | 440 - 470 | Azo | |
| -Cl (Chloro) | 450 - 480 | Hydrazone | |
| -NO₂ (Nitro) | 490 - 530 | Hydrazone |
Note: The structures and λmax values are illustrative, based on typical findings for azo dyes derived from heterocyclic amines, to demonstrate the principles of chromophore design.
The academic exploration of these compounds is foundational for developing new colorants. By understanding the synthetic pathways and the subtle electronic effects that govern tautomerism and color, researchers can rationally design novel chromophores with specific, targeted properties for advanced applications. colab.wsresearchgate.net
Future Research Directions and Interdisciplinary Prospects
Development of Novel and Efficient Synthetic Methodologies
The synthesis of 1,2,4-triazole (B32235) derivatives, including ethyl 5-amino-2H-triazole-4-carboxylate, is continually evolving towards greater efficiency and sustainability. Traditional methods are often being replaced by more advanced techniques that offer higher yields, shorter reaction times, and milder conditions.
Recent advancements in the synthesis of similar 5-substituted ethyl 1,2,4-triazole-3-carboxylates involve the cyclocondensation of easily accessible carboxylic acid hydrazides with ethyl carbethoxyformimidate. researchgate.net This approach has proven effective for creating important building blocks in organic synthesis. researchgate.net Furthermore, microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids. mdpi.com This method significantly reduces reaction times compared to conventional heating. rsc.org One-pot, two-step mechanochemical synthesis is another green chemistry approach that has been successfully employed for the synthesis of annulated 1,2,4-triazoles, demonstrating high efficiency and reduced environmental impact. isres.org
Future research will likely focus on the development of catalytic systems that are both highly efficient and environmentally benign. This includes the exploration of novel catalysts that can operate under milder conditions and the use of alternative energy sources to drive reactions. The goal is to create synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.
Table 1: Comparison of Synthetic Methodologies for Triazole Derivatives
| Methodology | Key Advantages | Representative Starting Materials |
|---|---|---|
| Conventional Synthesis | Well-established procedures | Carboxylic acid hydrazides, ethyl carbethoxyformimidate |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Aminoguanidine bicarbonate, carboxylic acids |
| Mechanochemical Synthesis | Solvent-free, energy-efficient | Hydrazones, nitriles |
Integration of Machine Learning and Artificial Intelligence in Molecular Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of novel triazole derivatives with tailored properties. These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) and predict the biological activities and physicochemical properties of new compounds before they are synthesized. nih.gov
In the context of drug discovery, ML models can be trained on existing libraries of 1,2,4-triazole derivatives to predict their efficacy as potential therapeutic agents, such as ferroptosis inhibitors. nih.gov This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. mdpi.com For instance, quantitative structure-activity relationship (QSAR) studies, combined with molecular docking and dynamics simulations, have been used to design novel 1,2,4-triazole derivatives as α-glucosidase inhibitors. nih.gov
The future of molecular design for compounds like this compound will involve a synergistic approach where computational predictions guide experimental work. Generative AI models could even design entirely new triazole structures with desired functionalities, pushing the boundaries of what is currently achievable.
Exploration of Photoredox and Electrochemical Synthesis Strategies
Photoredox and electrochemical synthesis are emerging as powerful and sustainable alternatives to traditional synthetic methods for heterocyclic compounds. These techniques utilize light energy or electricity, respectively, to drive chemical reactions, often under mild conditions and without the need for harsh reagents.
Visible-light-driven photocatalysis is a clean and efficient approach for various organic transformations, including the synthesis of aromatic carboxylic acids using CO2. rsc.org While specific applications to this compound are still emerging, the photocatalytic aminodecarboxylation of carboxylic acids to generate alkyl radicals for subsequent amination presents a promising avenue for derivatization. ku.edunih.gov Natural sunlight has also been harnessed for the photocatalytic synthesis of complex organic frameworks, highlighting the potential for environmentally friendly production methods. nih.gov
Electrosynthesis offers another green and efficient route to 1,2,4-triazole derivatives. nih.gov For example, the electrochemical oxidation of 3,4,5-triamino-1,2,4-triazole has been used to produce high-performing energetic materials. rsc.org Multicomponent electrosynthesis of 1,5-disubstituted and 1-aryl-1,2,4-triazoles has also been demonstrated, showcasing the versatility of this approach. nih.govorganic-chemistry.org The future will likely see the development of specific photoredox and electrochemical methods tailored for the synthesis and functionalization of this compound, further expanding its synthetic accessibility.
Advanced In Situ Characterization Techniques for Dynamic Processes
Understanding the reaction mechanisms and kinetics of triazole synthesis is crucial for optimizing reaction conditions and improving yields. Advanced in situ characterization techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into the dynamic processes that occur during synthesis.
Techniques such as in situ NMR spectroscopy, FTIR spectroscopy, and mass spectrometry can be employed to track the formation of intermediates and products as the reaction progresses. This information is vital for elucidating reaction pathways and identifying potential side reactions. For instance, in the synthesis of multi-substituted 1,2,4-triazoles from hydrazones, understanding the in situ generation of hydrazonoyl chloride is key to controlling the reaction outcome. rsc.orgscribd.com
Future research will likely involve the application of these advanced analytical methods to the synthesis of this compound. This will enable a more detailed understanding of its formation and allow for the rational design of more efficient and selective synthetic routes.
Sustainable and Circular Economy Approaches in Triazole Chemistry
The principles of sustainable and circular chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and promote resource efficiency. This involves the use of renewable feedstocks, the reduction of waste, and the design of processes that allow for the recycling and reuse of materials. ijpsjournal.com
One promising approach is the use of biomass-derived starting materials. For example, lignin, a major component of plant biomass, has been investigated as a sustainable feedstock for the production of triazoles. chemistryviews.org Green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are also central to the sustainable production of triazoles. rsc.orgnih.gov
The concept of a circular economy in chemistry aims to create closed-loop systems where waste from one process becomes a valuable input for another. scielo.brresearchgate.net In the context of triazole chemistry, this could involve the development of catalytic systems that can be easily recovered and reused, or the design of triazole-based products that can be readily degraded or recycled at the end of their lifecycle.
Table 2: Key Principles of Sustainable and Circular Chemistry in Triazole Synthesis
| Principle | Application in Triazole Chemistry |
|---|---|
| Use of Renewable Feedstocks | Synthesis from biomass-derived materials like lignin. |
| Energy Efficiency | Microwave-assisted and photocatalytic synthesis to reduce energy consumption. |
| Waste Reduction | One-pot synthesis and atom-economical reactions. |
| Catalyst Recycling | Development of recoverable and reusable catalytic systems. |
| Design for Degradation | Creating triazole-based materials that are biodegradable or easily recyclable. |
Emerging Roles in Supramolecular Assemblies and Smart Materials Design
The unique structural features of 1,2,4-triazoles, including their ability to participate in hydrogen bonding and coordination with metal ions, make them attractive building blocks for the construction of supramolecular assemblies and smart materials. nih.goviucr.org These materials have a wide range of potential applications, from drug delivery to sensing and catalysis.
The amino and carboxylate groups of this compound provide ideal functionalities for forming well-defined supramolecular structures through non-covalent interactions. These interactions can be used to direct the self-assembly of molecules into complex architectures such as coordination polymers and metal-organic frameworks (MOFs). nih.goviucr.org
Furthermore, the incorporation of triazole moieties into polymer backbones can lead to the development of "smart" materials that respond to external stimuli such as changes in pH, temperature, or light. These materials could find applications in areas such as controlled-release drug delivery systems, sensors, and actuators. The synthesis of amino, azido (B1232118), and nitro-substituted derivatives of triazoles has also been explored for high-energy materials applications. nih.govresearchgate.net The future will undoubtedly see the expanded use of this compound and its derivatives in the rational design of novel functional materials with tailored properties.
Q & A
Q. What are the standard synthetic routes for Ethyl 5-amino-2H-triazole-4-carboxylate, and how are intermediates characterized?
Methodological Answer: A common approach involves cyclocondensation of ethyl 2-chloro-2-oxoacetate with thiourea derivatives under reflux conditions. For example, toluene and methylsulfonic acid are used as solvents and catalysts, respectively, followed by flash chromatography (EtOAc/cyclohexane) and recrystallization (ethyl acetate) for purification . Monitoring via TLC ensures reaction completion. Intermediate characterization typically employs , , and LC-MS to confirm structural integrity .
Q. What spectroscopic and crystallographic techniques are essential for structural validation?
Methodological Answer:
- X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule structures) resolves bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯O bonds and dihedral angles between aromatic rings (e.g., 84.59° in a triazole derivative) are critical for validating molecular geometry .
- NMR : Assign peaks using - correlation spectra (HSQC, HMBC) to distinguish triazole protons (δ 7.5–8.5 ppm) and ester carbonyls (δ 165–170 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data in hydrogen-bonding analysis?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static XRD models. To address this:
- Use variable-temperature XRD to assess thermal motion impacts on hydrogen bonds.
- Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with crystallographic data, focusing on bond-length deviations >0.05 Å. For example, intramolecular N–H⋯O bonds in triazoles may show computational vs. experimental differences due to crystal packing forces .
Q. What strategies optimize synthetic yields of this compound derivatives with bulky substituents?
Methodological Answer:
- Solvent selection : High-polarity solvents (e.g., DMF) improve solubility of bulky intermediates but may require post-reaction dilution with water to precipitate products.
- Catalyst screening : Replace methylsulfonic acid with milder bases (e.g., KCO) to reduce side reactions, as shown in analogous pyrazole syntheses .
- Purification : Use gradient silica chromatography (hexane → EtOAc) or preparative HPLC for polar derivatives. Yields <40% (as seen in triazole analogs ) may necessitate iterative optimization of stoichiometry and reflux duration.
Q. How can researchers address low-resolution XRD data for triazole derivatives?
Methodological Answer:
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping reflections, particularly for monoclinic crystals with high Z’ values .
- Hydrogen placement : Apply riding models with U(H) = 1.2–1.5 × U(parent atom) for idealized positions, supplemented by Hirshfeld surface analysis to validate H-bonding networks .
Data Contradiction Analysis
Q. How should conflicting NMR and MS data for triazole regioisomers be resolved?
Methodological Answer:
- 2D NMR : Use NOESY to identify spatial proximity between triazole protons and substituents (e.g., ethyl ester groups).
- High-resolution MS : Compare experimental [M+H] with theoretical m/z (error <2 ppm). For example, this compound (CHNO) has a theoretical m/z of 156.0647; deviations >5 ppm suggest isomerization or impurities .
Experimental Design Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Solvent for cyclization | Toluene or DMF | |
| Catalyst | Methylsulfonic acid or KCO | |
| Purification | Flash chromatography (EtOAc/hexane) | |
| Crystallization solvent | Ethyl acetate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
